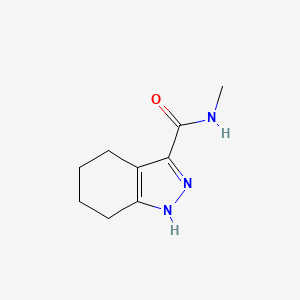

N-甲基-4,5,6,7-四氢-1H-吲唑-3-甲酰胺

描述

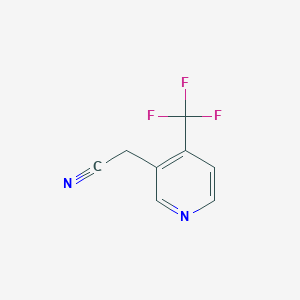

“N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide” is a compound that belongs to the class of indazoles . Indazoles are heterocyclic compounds that have a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

The synthesis of indazoles, including “N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide”, involves several steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final indazole compounds .Molecular Structure Analysis

The molecular structure of “N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide” has been confirmed as 1H-indazole . The stereochemistry of a six-membered ring of the fused indazoles resembles that of keto esters . The structure of the compounds was elucidated by IR, mass, and one- and two-dimensional NMR spectra .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide” include condensation, dehydration, and cyclization . Dehydration was found to be faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .科研应用

分子相互作用和酶抑制

N-甲基-4,5,6,7-四氢-1H-吲唑-3-甲酰胺及其衍生物已被探索其在抑制特定酶,特别是单胺氧化酶B(MAO-B)方面的潜力。这些化合物被确定为MAO-B的高效、选择性、竞争性和可逆抑制剂,为调节该酶有益的情况提供了潜在的治疗途径。计算对接研究揭示了抑制剂与酶结合位点的相互作用,解释了它们尽管分子尺寸较小但具有高效性的原因 (Tzvetkov et al., 2014)。

晶体结构分析

通过X射线晶体学等技术确定了各种吲唑衍生物的结构,包括氟代吲唑。这些研究为我们了解这些化合物的分子结构和性质提供了宝贵的见解,有助于我们理解它们在各种科学领域中的行为和潜在应用。例如,已确定了NH-吲唑的结构,揭示了它们在晶体形态中的超分子相互作用和行为 (Teichert et al., 2007)。

合成和转化

大量研究致力于吲唑衍生物的合成和转化,旨在探索它们的潜在应用并了解它们的化学行为。报道了各种吲唑衍生物的合成,揭示了这些化合物在抗菌、镇痛和抗炎活性等领域的潜力。这些研究有助于吲唑衍生物在制药和其他领域的广泛应用 (Gein et al., 2021; Murugavel et al., 2010; Gein et al., 2019)。

药理评价

吲唑衍生物已被评估其药理特性,包括其作为CB1/CB2受体激动剂的活性。这些研究对于理解这些化合物的潜在治疗用途以及它们对生物系统的影响至关重要。例如,包括吲唑衍生物在内的羧酰胺类合成大麻素已被合成并评估其作为CB1/CB2受体激动剂的活性 (Doi et al., 2017)。

性质

IUPAC Name |

N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-10-9(13)8-6-4-2-3-5-7(6)11-12-8/h2-5H2,1H3,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXNJFGNHRDWHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NNC2=C1CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid](/img/structure/B1393217.png)

![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B1393218.png)

![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B1393232.png)

![3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine](/img/structure/B1393233.png)

![tert-Butyl [2-(azetidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B1393235.png)

![4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-](/img/structure/B1393236.png)